

Application Notes: Enhancing Perovskite Solar Cell Stability with 3-Thiophenemalonic Acid

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Compound of Interest

Compound Name: *3-Thiophenemalonic acid*

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Introduction

Organic-inorganic halide perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a promising technology for next-generation photovoltaics. However, their long-term stability remains a critical challenge, hindering widespread commercialization.^{[1][2]} Defects at the surface and grain boundaries of the perovskite film are major contributors to instability and non-radiative recombination, which limits device performance.^[3] Additive engineering has emerged as an effective strategy to passivate these defects, improve the quality of the perovskite film, and enhance both the efficiency and stability of the solar cells.^{[4][5][6]}

This document details the application of **3-Thiophenemalonic acid** (3-TMA) as a novel additive in methylammonium lead iodide (MAPbI_3) perovskite solar cells to improve their stability and performance.

Mechanism of Action

3-Thiophenemalonic acid is a small organic molecule containing both thiol and carboxyl functional groups.^{[1][2][4]} These groups can act as Lewis bases, enabling them to form adducts with the perovskite precursors.^{[4][5][6]} The proposed mechanism involves the interaction of the lone pair electrons on the sulfur and oxygen atoms of 3-TMA with the lead ions (Pb^{2+}) in the perovskite structure. This interaction helps to:

- Regulate Crystallization: The formation of Lewis acid-base adducts with perovskite precursors helps to control the crystallization kinetics of the MAPbI_3 film, even under high relative humidity conditions (30–50%).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Improve Film Morphology: The use of 3-TMA as an additive leads to the formation of smoother and more uniform perovskite films with larger grain sizes.[\[1\]](#)[\[2\]](#) This reduces the density of grain boundaries, which are known to be a source of defects and charge recombination centers.
- Passivate Defects: The functional groups of 3-TMA can passivate defects at the surface and grain boundaries of the perovskite film. This reduces non-radiative recombination and improves charge carrier transport.[\[2\]](#)
- Enhance Crystallinity: The additive promotes the complete conversion of precursors to the desired perovskite phase, leading to improved crystallinity of the light-absorbing layer.[\[1\]](#)[\[4\]](#)[\[5\]](#)

The overall effect is a reduction in parasitic recombination and an enhancement of the stability of the inverted perovskite solar cells.[\[4\]](#)[\[6\]](#)

Quantitative Data Summary

The incorporation of **3-Thiophenemalonic acid** as an additive in MAPbI_3 -based perovskite solar cells leads to significant improvements in device performance and film morphology.

Table 1: Photovoltaic Performance of Perovskite Solar Cells With and Without 3-TMA Additive

Additive	Power Conversion Efficiency (PCE)
Without 3-TMA	14.9%
With 3-TMA	16.5%

Data sourced from a study on inverted organic-inorganic halide perovskite solar cells.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 2: Morphological Properties of Perovskite Films With and Without 3-TMA Additive

Additive	Root-Mean-Square Roughness (Rq)	Average Grain Size
Without 3-TMA	36.2 nm	1114 nm
With 3-TMA	23.3 nm	1355 nm

Morphological analysis was conducted using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[\[1\]](#)[\[2\]](#)

Experimental Protocols

1. Preparation of Perovskite Precursor Solution with 3-TMA

This protocol describes the preparation of the MAPbI_3 precursor solution with the incorporation of **3-Thiophenemalonic acid** as an additive.

Materials:

- Lead (II) iodide (PbI_2)
- Lead (II) chloride (PbCl_2)
- Methylammonium iodide (MAI)
- **3-Thiophenemalonic acid** (3-TMA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Acetylacetone (AA)
- Polytetrafluoroethylene (PTFE) filter (0.45 μm)

Procedure:

- Prepare the MAPbI_3 precursor solution by mixing PbI_2 , PbCl_2 , and MAI in a 1:1:4 molar ratio.
[\[1\]](#)[\[2\]](#)

- Add **3-Thiophenemalonic acid** as a solid additive to the precursor mixture. The concentration of 3-TMA can be optimized, with studies showing effective results at concentrations of 0.15%, 0.30%, and 0.45% (w/w).[1][2]
- Dissolve the mixture of perovskite precursors and 3-TMA in anhydrous DMF containing 10.0 vol % acetylacetone (AA) as a solvent additive.[1][2]
- Stir the resulting solution overnight at approximately 45 °C to ensure complete dissolution.[1][2]
- Prior to use, filter the solution using a 0.45 µm PTFE filter.[1][2]

2. Fabrication of Inverted Perovskite Solar Cells

This protocol outlines the fabrication of an inverted p-i-n perovskite solar cell with the device structure: ITO/PEDOT:PSS/MAPbI₃ (+3-TMA)/PCBM/TiO_x/Al.

Materials and Substrates:

- Indium tin oxide (ITO)-coated glass substrates
- PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
- MAPbI₃ precursor solution with 3-TMA (prepared as described above)
- PCBM ([7][7]-phenyl-C₆₁-butyric acid methyl ester) solution
- TiO_x sol-gel
- Aluminum (Al) for thermal evaporation

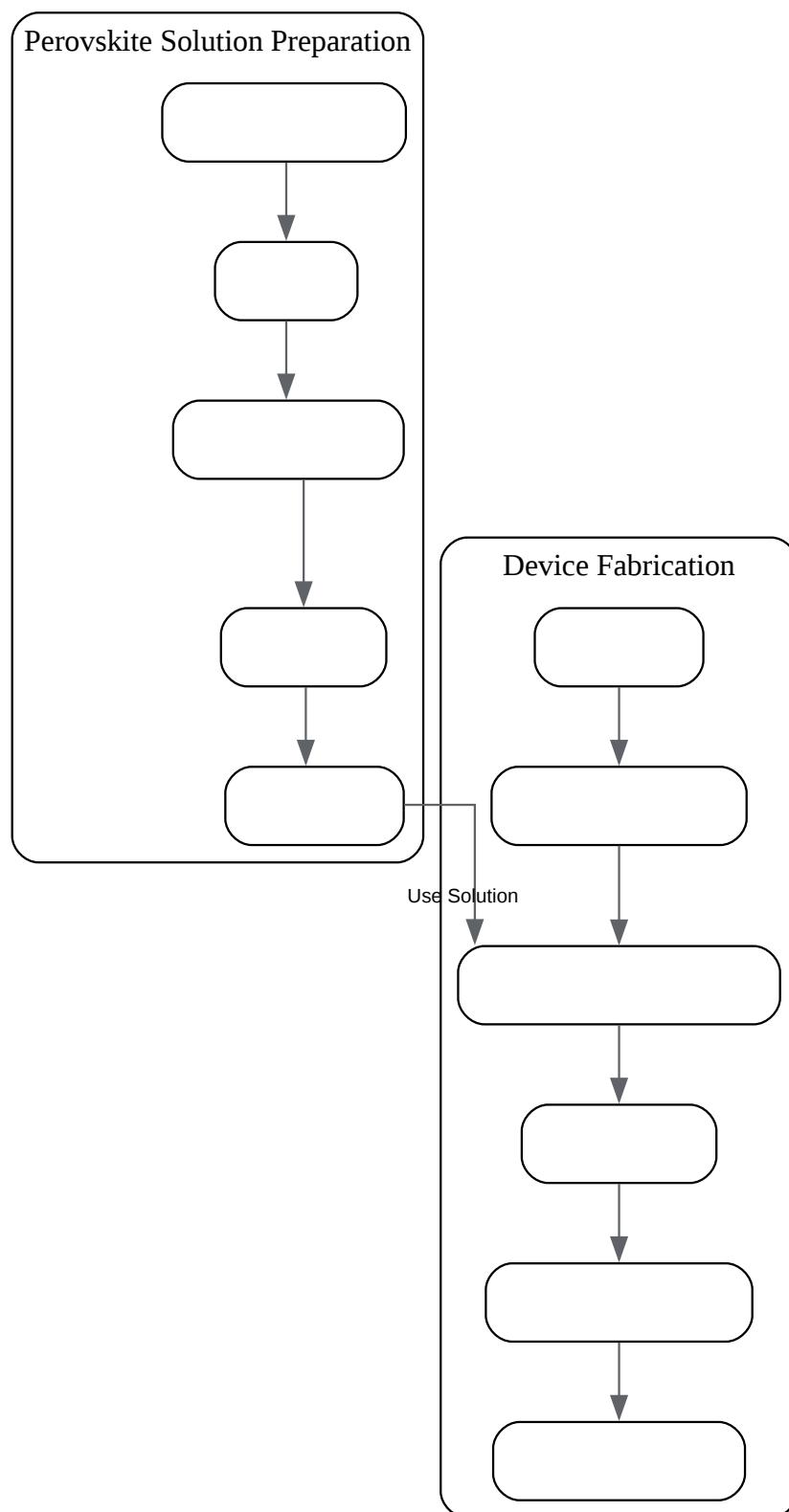
Procedure:

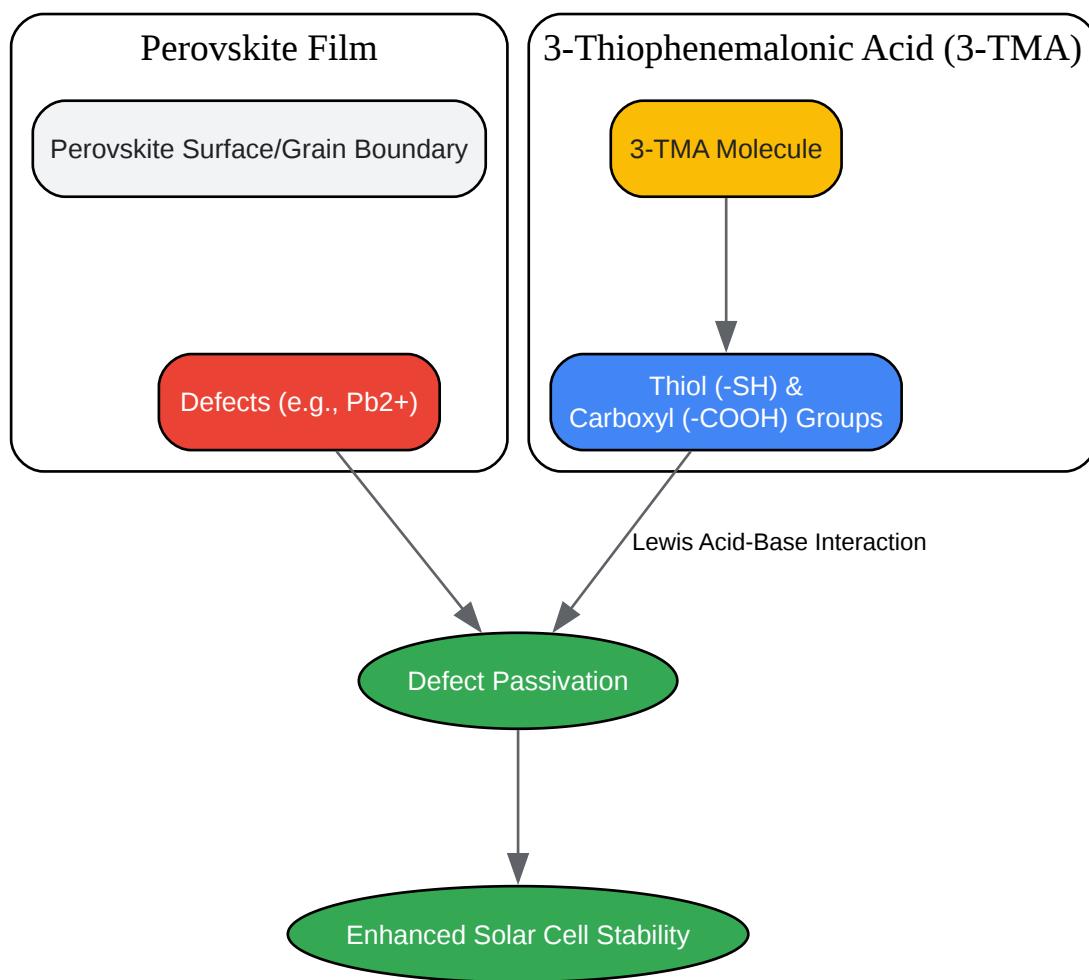
- Clean the ITO-coated glass substrates thoroughly.
- Deposit the hole transport layer (HTL) by spin-coating a filtered PEDOT:PSS solution onto the ITO substrate.

- Spin-coat the prepared MAPbI_3 precursor solution containing the 3-TMA additive onto the PEDOT:PSS layer to form the perovskite active layer. The entire device processing can be performed in an ambient environment.[2]
- Deposit the electron transport layer (ETL) by spin-coating a PCBM solution onto the perovskite layer.
- Spin-coat a TiO_x sol-gel on top of the PCBM layer at 5000 rpm for 30 seconds and then anneal at 107 °C for 7 minutes.[2]
- Complete the device fabrication by thermally evaporating a 110 nm aluminum metal back electrode.[2]

Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication





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